molecular formula C25H26ClN3O4S B4067811 N-(sec-butyl)-2-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

N-(sec-butyl)-2-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

Cat. No. B4067811
M. Wt: 500.0 g/mol
InChI Key: LDFOWXAXLYVVPQ-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an anti-cancer agent and has been shown to have promising results in preclinical studies.

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of Sulfonyl Derivatives

    N-Benzyl p-chloro- and 2,4-dichloro-benzamide derivatives, similar in structure to the compound , are used in the synthesis of corresponding p-sulfonyl chlorides. These compounds are significant in the development of derivatives for biological screening against fungi, insects, and weeds (Cremlyn, Ellis, & Pinney, 1989).

  • Asymmetric Synthesis of Protected Amino Alcohols

    Tert-Butanesulfinyl aldimines and ketimines, structurally related to the compound , are precursors in the synthesis of protected 1,2-amino alcohols, useful in various synthetic transformations (Tang, Volkman, & Ellman, 2001).

Pharmacological Applications

  • Antimalarial Activity

    Studies on N-(phenylsulfonyl)acetamide derivatives, closely related to the compound, revealed their potential in vitro antimalarial activity and characterized their ADMET properties (Fahim & Ismael, 2021).

  • Cardiac Electrophysiological Activity

    N-substituted imidazolylbenzamides or benzene-sulfonamides, similar to the compound , have been synthesized and shown to possess potent class III electrophysiological activity in cardiac applications (Morgan et al., 1990).

Materials Science Applications

  • Polyamide Synthesis: Studies on ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derivatives, which share functional groups with the compound , have been conducted to explore their solubility and thermal stability (Hsiao, Yang, & Chen, 2000).

properties

IUPAC Name

2-[[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]amino]-N-butan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O4S/c1-3-18(2)27-25(31)20-13-7-9-15-22(20)28-24(30)17-29(23-16-10-8-14-21(23)26)34(32,33)19-11-5-4-6-12-19/h4-16,18H,3,17H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFOWXAXLYVVPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(butan-2-yl)-2-{[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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